![molecular formula C19H26N2O3 B6322289 tert-Butyl 7-oxo-9-(phenylmethyl)-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate CAS No. 926659-00-9](/img/structure/B6322289.png)
tert-Butyl 7-oxo-9-(phenylmethyl)-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate
Overview
Description
“tert-Butyl 7-oxo-9-(phenylmethyl)-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate” is a chemical compound . It is also known as “3,7-Diazabicyclo[3.3.1]nonane-3-carboxylic acid, 9-oxo-7-(phenylmethyl)-, 1,1-dimethylethyl ester” with a molecular formula of C19H26N2O3 and a molecular weight of 330.43 .
Molecular Structure Analysis
The InChI code for this compound is1S/C18H26N2O3/c1-18(2,3)23-17(21)20-12-15-10-19(11-16(13-20)22-15)9-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3
. This code provides a textual representation of the compound’s molecular structure. The SMILES string representation is CC(C)(C)OC(=O)N1CC2C(C(CN(C(C)C)C2)C1)=O
. Physical And Chemical Properties Analysis
This compound is a solid . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
AMPA Receptor Modulators
This compound is a derivative of 3,7-diazabicyclo [3.3.1]nonane and belongs to the class of AMPA receptor modulators . AMPA receptors are ionotropic and are involved in glutamate-mediated excitatory signaling . Compounds based on the tricyclic derivative 3,7-diazabicyclo [3.3.1]nonans bind to AMPA receptors at a fundamentally different location than ampakins from other known PAM AMPA groups .
Neurodegenerative States
AMPA receptor modulators are able to accelerate the period of convalescence after neurodegenerative states . They exhibit an antidepressant effect and have neuroprotective properties .
Expression of Neurotrophic Factors
Positive allosteric modulators of the AMPA receptor can induce the expression of neurotrophic factors BDNF and NGF . These factors trigger the mechanisms responsible for the survival of existing functioning neurons, as well as growth and differentiation, the formation of new synapses .
Post-stroke Rehabilitation
The development of new drugs based on tricyclic derivatives of 3,7-diazabicyclo [3.3.1]nonane is especially promising for use in the later stages of post-stroke rehabilitation .
Crystallographic Studies
The syntheses and crystal structures of four unsaturated bicyclo [3.3.1]nonane derivatives containing various functionalities are presented and their intermolecular interactions examined . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant .
Asymmetric Catalysis
Many derivatives of bicyclo nonane are attractive to researchers for use in asymmetric catalysis .
Anticancer Entities
These compounds are also being researched for their potential as potent anticancer entities .
Ion Receptors, Metallocycles, and Molecular Tweezers
The derivatives of bicyclo nonane have successful applications as ion receptors, metallocycles, and molecular tweezers .
Safety and Hazards
The compound has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
tert-butyl 9-benzyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-19(2,3)24-18(23)20-12-15-9-17(22)10-16(13-20)21(15)11-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUXBVXVOYGWFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(=O)CC(C1)N2CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,9-Diazabicyclo[3.3.1]nonane-3-carboxylic acid, 7-oxo-9-(phenylmethyl)-, 1, 1-dimethylethyl ester |
Synthesis routes and methods
Procedure details
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